molecular formula C22H20O4 B10768471 2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)- CAS No. 1374524-68-1

2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, (3R,4S)-

Cat. No. B10768471
CAS RN: 1374524-68-1
M. Wt: 348.4 g/mol
InChI Key: QVCAATSEPLQVBX-FPOVZHCZSA-N
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Preparation Methods

The synthesis of ME-344 involves several steps, starting from the precursor phenoxodiol. The synthetic route typically includes the following steps:

    Hydroxylation: Introduction of hydroxyl groups to the aromatic rings.

    Cyclization: Formation of the chromen ring structure.

    Methylation: Addition of a methyl group to the chromen ring.

Industrial production methods for ME-344 are not extensively documented, but they likely involve optimization of the above synthetic steps to ensure high yield and purity .

Chemical Reactions Analysis

ME-344 undergoes various chemical reactions, including:

    Oxidation: ME-344 can be oxidized, leading to the formation of reactive oxygen species (ROS).

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The hydroxyl groups on the aromatic rings can participate in substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

ME-344 exerts its effects by inhibiting mitochondrial oxidative phosphorylation (OXPHOS), a fundamental metabolic pathway involved in the production of adenosine triphosphate (ATP). By disrupting ATP production, ME-344 induces cancer cell death. It specifically targets mitochondrial proton channels and increases the generation of reactive oxygen species, leading to mitochondrial dysfunction and apoptosis .

Comparison with Similar Compounds

ME-344 is related to phenoxodiol, another isoflavone with anticancer properties. ME-344 has shown more robust preclinical activity and a better therapeutic index. Other similar compounds include:

ME-344’s unique ability to disrupt mitochondrial function and induce apoptosis sets it apart from these similar compounds .

properties

CAS RN

1374524-68-1

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

(3R,4S)-3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C22H20O4/c1-13-20(25)11-10-18-21(15-4-8-17(24)9-5-15)19(12-26-22(13)18)14-2-6-16(23)7-3-14/h2-11,19,21,23-25H,12H2,1H3/t19-,21-/m0/s1

InChI Key

QVCAATSEPLQVBX-FPOVZHCZSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC[C@H]([C@H]2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

Canonical SMILES

CC1=C(C=CC2=C1OCC(C2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

Origin of Product

United States

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